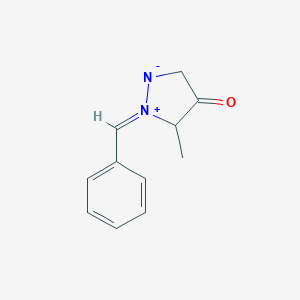
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one is a chemical compound with notable properties and applications It is characterized by its unique structure, which includes a benzylidene group attached to a pyrazolidinone core
準備方法
The synthesis of (1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the condensation of benzaldehyde with 5-methyl-4-oxopyrazolidin-1-ium-2-ide in the presence of a base. The reaction conditions often involve moderate temperatures and solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, leading to modulation of their activity. The pyrazolidinone core may also play a role in its biological effects by interacting with cellular components. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular targets and pathways involved .
類似化合物との比較
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one can be compared with similar compounds such as:
(E)-2-Benzylidene-5-oxopyrazolidin-2-ium-1-ide: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its chemical and biological properties.
(1Z)-1-(4-chloro-benzyl-idene)-5-(4-meth-oxy-phen-yl)-3-oxopyrazolidin-1-ium-2-ide: This compound has additional substituents on the benzylidene group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(1E)-1-benzylidene-5-methylpyrazolidin-1-ium-2-id-4-one |
InChI |
InChI=1S/C11H12N2O/c1-9-11(14)7-12-13(9)8-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b13-8+ |
InChIキー |
CAKLITNUNDCYDY-MDWZMJQESA-N |
SMILES |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
異性体SMILES |
CC\1C(=O)C[N-]/[N+]1=C/C2=CC=CC=C2 |
正規SMILES |
CC1C(=O)C[N-][N+]1=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


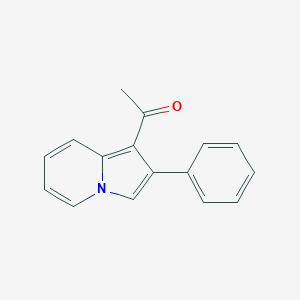
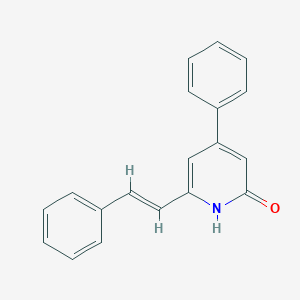

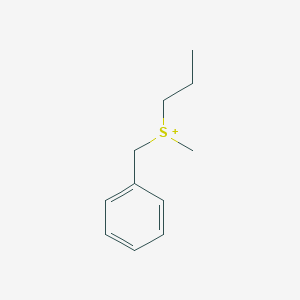
![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)
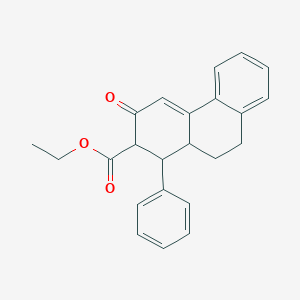
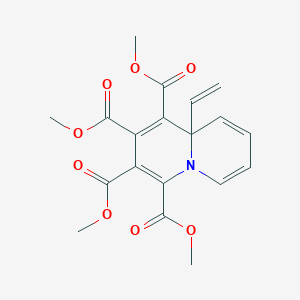
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
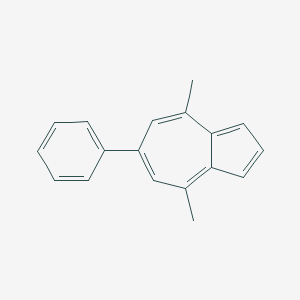
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
